Isothiazol-4-amine hydrochloride
Overview
Description
Isothiazol-4-amine hydrochloride, also known as 4-Amino-2-methylthio-1H-isothiazol-3-one hydrochloride, is a versatile chemical compound with a wide range of applications in the scientific research field . It is a white crystalline solid with a molecular weight of 201.6 g/mol and a melting point of 128-131 °C .
Synthesis Analysis
Isothiazolones can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides . These in turn are produced from acrylic acid via the 3-mercaptopropionic acid . Ring-closure of the thiol-amide is typically effected by chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .Molecular Structure Analysis
This compound is structurally related to isothiazole . Isothiazole, or 1,2-thiazole, is an organic compound consisting of the formula (CH)3S(N). The ring is unsaturated and features an S-N bond .Chemical Reactions Analysis
Isothiazolones are produced by oxidation of enamine-thiones . In the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .Physical And Chemical Properties Analysis
This compound is a white crystalline solid with a molecular weight of 201.6 g/mol and a melting point of 128-131 °C .Scientific Research Applications
Synthetic Approaches and Reactions :
- Dikusar et al. (2019) developed synthetic approaches for substituted isothiazoles, including 5-phenyl-1,2-oxazole-3-carboxamides and 4,5-dichloro-1,2-thiazole-3-carboxamides, using reactions of corresponding acid chlorides with primary amines. These reactions are crucial in the synthesis of functionalized isothiazoles (Dikusar et al., 2019).
Biological Activity and Metal Complexes :
- Kletskov et al. (2019) explored isothiazoles in synthesizing biologically active substances and ligands for metal complexes. They noted that some isothiazoles serve as effective drugs and plant protection chemicals, while others are used in cancer chemotherapy (Kletskov et al., 2019).
Formation of Isothiazoles :
- Olofson et al. (1966) investigated the reaction of dithiolium salts with ammonia, yielding isothiazoles. This study provides insight into the general behavior of dithiolium salts and the mechanism of isothiazole formation (Olofson et al., 1966).
Novel Ring Closure to Isothiazoles :
- Naito et al. (1968) described a novel procedure for cyclization to an isothiazole ring by reacting α-amino ketones with thionyl chloride or sulfur monochloride. This research contributes to the methods for producing 4-hydroxyisothiazoles (Naito et al., 1968).
Phosphorus Pentoxide Amine Hydrochloride Reagents in Synthesis :
- Jensen & Pedersen (1981) synthesized 3-Amino-1,2-benzisothiazole-1,1-dioxides and 3-Aminothieno[3,4-d]isothiazole-1,1-dioxides using phosphorus pentoxide and amine hydrochlorides. This study adds to the understanding of reagents used in isothiazole synthesis (Jensen & Pedersen, 1981).
Antibacterial Activity of Isothiazoline Derivatives :
- Naik (2017) synthesized 2-isothiazoline derivatives with antibacterial properties. These findings contribute to the potential medicinal applications of isothiazoline derivatives (Naik, 2017).
Inhibitory Activity towards Acetylcholinesterase :
- Wolf et al. (2008) synthesized triaryl-substituted isothiazoles and evaluated their inhibitory activity towards acetylcholinesterase, an enzyme relevant in neurodegenerative diseases (Wolf et al., 2008).
Mechanism of Action
Target of Action
Isothiazol-4-amine hydrochloride primarily targets life-sustaining enzymes, specifically those enzymes with thiols at their active sites . The compound’s ability to inhibit these enzymes forms the basis of its antimicrobial activity .
Mode of Action
The interaction of this compound with its targets involves the formation of mixed disulfides upon treatment with such species . This interaction inhibits the activity of the targeted enzymes, thereby exerting its antimicrobial effects .
Biochemical Pathways
This compound affects the biochemical pathways associated with the function of enzymes that have thiols at their active sites . By inhibiting these enzymes, the compound disrupts the normal biochemical processes within the microbial cells, leading to their death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of life-sustaining enzymes in microbial cells . This inhibition disrupts the normal biochemical processes within the cells, leading to their death . As a result, this compound exhibits bacteriostatic and fungiostatic activity .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Isothiazol-4-amine hydrochloride plays a significant role in biochemical reactions, particularly due to its antimicrobial properties. It interacts with enzymes, proteins, and other biomolecules, primarily through the formation of mixed disulfides with thiol-containing enzymes. These interactions inhibit the activity of life-sustaining enzymes, leading to antimicrobial effects . The compound is known to inhibit enzymes with thiol groups at their active sites, such as dehydrogenases and proteases . This inhibition disrupts critical physiological functions, including growth, respiration, and energy generation in microbial cells .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s ability to form mixed disulfides with thiol-containing compounds, such as glutathione and cysteine, leads to the impairment of key cellular functions . This results in cellular growth inhibition and, ultimately, cell death. The compound’s antimicrobial activity is attributed to its rapid inhibition of growth and metabolism, followed by irreversible cell damage .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules, leading to enzyme inhibition and changes in gene expression. The compound acts as an electrophilic agent, reacting with critical enzymes and inhibiting their activity . This inhibition disrupts metabolic pathways involving dehydrogenase enzymes, leading to the production of free radicals and the destruction of protein thiols . The compound’s antimicrobial effects are due to its ability to inhibit life-sustaining enzymes, specifically those with thiol groups at their active sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature. For example, in solutions buffered at pH 4, the compound degrades quickly, with a half-life of 6.8 days . At higher pH levels, the degradation rate increases, with a half-life of 1.2 days at pH 7 . Long-term effects on cellular function include the inhibition of microbial growth and biofouling in industrial water treatment applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively controls microbial growth without causing significant adverse effects . At high doses, toxic effects may be observed, including skin irritations and allergies .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound disrupts metabolic pathways involving dehydrogenase enzymes, leading to the inhibition of growth and metabolism in microbial cells . This disruption results in the production of free radicals and the destruction of protein thiols, ultimately causing cell death . The compound’s antimicrobial activity is due to its ability to inhibit life-sustaining enzymes with thiol groups at their active sites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in water facilitates its distribution in aqueous environments, allowing it to reach target sites within cells . The compound’s interactions with thiol-containing enzymes and proteins play a crucial role in its localization and accumulation within cells .
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound is known to localize to specific compartments or organelles, where it exerts its antimicrobial effects . For example, the compound may localize to peroxisomes, where it participates in the catabolism of polyamines and the production of hydrogen peroxide . This localization is crucial for its activity and function within cells.
Properties
IUPAC Name |
1,2-thiazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDCYJWMJZADPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696349 | |
Record name | 1,2-Thiazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64527-29-3 | |
Record name | 4-Isothiazolamine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64527-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Thiazol-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-thiazol-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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